molecular formula C13H21NO3S B166063 N-Propionyl-(2R)-bornane-10,2-sultam CAS No. 125664-95-1

N-Propionyl-(2R)-bornane-10,2-sultam

Cat. No. B166063
M. Wt: 271.38 g/mol
InChI Key: JEMOGQYNLSWGPL-GIPNMCIBSA-N
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Description

Synthetic opioids, such as fentanyl and its analogs, have been used for many years for the treatment of severe to moderate pain . They interact with the opioid receptors within the human body to produce a wide range of physiological effects .


Synthesis Analysis

Synthetic opioids are designed to mimic the effects of psychoactive groups, which are often abused drugs . The popularity of synthetic opioids relates to changes in criminal markets, pricing, potency, availability compared to classic opioids, ease of transport and use, rapid effect and lack of detection by conventional testing technologies .


Molecular Structure Analysis

The molecular structure of synthetic opioids is crucial to their function. For example, fentanyl is a synthetic μ-opioid agonist with a wide margin of safety . Its structure has been modified to create a family of powerful synthetic opioid analgesics used for managing pain .


Chemical Reactions Analysis

The chemical reactions involved in the metabolism of synthetic opioids are complex and varied . For example, fentanyl is metabolized to norfentanyl in human duodenal microsomes .


Physical And Chemical Properties Analysis

The physical and chemical properties of synthetic opioids vary widely. For example, N-propionyl Norfentanyl is a crystalline solid with a molecular formula of C17H24N2O2 and a formula weight of 288.4 .

Scientific Research Applications

Diastereoselective Reactions

N-Propionyl-(2R)-bornane-10,2-sultam and its derivatives have been extensively studied in diastereoselective reactions. For example, Raszplewicz et al. (2003) demonstrated its use in the highly diastereoselective addition of Grignard reagents, leading to specific diastereoisomers with high selectivity (Raszplewicz et al., 2003). Similarly, Kudyba et al. (2004) found that it reacts stereoselectively with simple nitro compounds, providing high asymmetric induction (Kudyba et al., 2004).

Synthesis of Chiral Sulfoxides and Sulfinimines

Bornane-10,2-sultam, a close relative of N-Propionyl-(2R)-bornane-10,2-sultam, has been used in the synthesis of chiral sulfoxides and sulfinimines. Oppolzer et al. (1997) showed that it can be stereoselectively converted to diastereomerically pure forms, which react with various nucleophiles to yield products with excellent yields and enantioselectivities (Oppolzer et al., 1997).

Cycloaddition Reactions

N-Propionyl-(2R)-bornane-10,2-sultam derivatives have been employed in various cycloaddition reactions. For instance, Bauer et al. (1997) described its use in the Lewis acid-catalyzed diastereoselective imino-Diels-Alder reaction with cyclopentadiene (Bauer et al., 1997). Additionally, Kiegiel et al. (1998) explored its role in asymmetric hetero-Diels-Alder reactions under high-pressure conditions, leading to specific diastereoisomers (Kiegiel et al., 1998).

Application in Organic Synthesis

The compound has found applications in organic synthesis, particularly in the synthesis of natural products and their analogs. Jurczak and Bauer (2000) highlighted its role in providing products of high optical purity in various stereocontrolled syntheses (Jurczak & Bauer, 2000).

Safety And Hazards

Synthetic opioids pose significant safety risks. Over the last decade, the emergence of an illegal market in new synthetic opioids has become a major global public health issue, associated with a substantial increase in unintentional overdoses and drug-related deaths .

Future Directions

There are many possibilities for future development of fentanyl-related compounds with novel biological activity profiles . In particular, ligands with mixed mu and delta opioid receptor activities, multivalent derivatives for use in cases of prolonged and neuropathic pain states .

properties

IUPAC Name

1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9-,10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOGQYNLSWGPL-GIPNMCIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)CS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451412
Record name (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Propionyl-(2R)-bornane-10,2-sultam

CAS RN

125664-95-1
Record name (3aS,6R,7aR)-8,8-Dimethyl-1-propanoylhexahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Shklyaruck, E Matiushenkov - Tetrahedron: Asymmetry, 2011 - Elsevier
(3S,5S,6S)-Tetrahydro-6-isopropyl-3,5-dimethylpyran-2-one, a C5-epimer of a component of the natural sex pheromone of the wasp Macrocentrus grandii, the larval parasitoid of the …
Number of citations: 18 www.sciencedirect.com
MM Heravi, V Zadsirjan - Tetrahedron: Asymmetry, 2014 - Elsevier
Oppolzer’s camphorsultam has attracted much attention as an efficient chiral auxiliary, and is one of the most powerful synthetic tools in asymmetric synthesis. The sultam chiral auxiliary …
Number of citations: 68 www.sciencedirect.com
P Gersbach, A Jantsch, F Feyen… - … A European Journal, 2011 - Wiley Online Library
The total synthesis of the mycobacterial toxins mycolactones A/B (1 a/b) has been accomplished based on a strategy built around the construction of the mycolactone core through ring‐…
PR Gersbach - 2012 - research-collection.ethz.ch
Mycolactones are a group of 12-membered macrolides which exhibit apoptosis-inducing and immunosuppressive properties (Figure A). Mycolactones A/B (Ia/b), C (II) and D (III) are …
Number of citations: 2 www.research-collection.ethz.ch
M Gehringer, KH Altmann - Beilstein journal of organic …, 2017 - beilstein-journals.org
Mycolactones are a group of macrolides excreted by the human pathogen Mycobacterium ulcerans, which exhibit cytotoxic, immunosuppressive and analgesic properties. As the …
Number of citations: 33 www.beilstein-journals.org
G Matthias, A Karl-Heinz - Beilstein Journal of Organic …, 2017 - search.proquest.com
Mycolactones are a group of macrolides excreted by the human pathogen Mycobacterium ulcerans, which exhibit cytotoxic, immunosuppressive and analgesic properties. As the …
Number of citations: 1 search.proquest.com
EM Mavrogiannaki - 2021 - openresearch.surrey.ac.uk
Mycolactone A/B (MycA/B) is reportedly the sole virulence factor of Mycobacterium ulcerans which causes the neglected tropical disease Buruli ulcer. This disease involves tissue …
Number of citations: 3 openresearch.surrey.ac.uk
F Feyen, A Jantsch, KH Altmann - Synlett, 2007 - thieme-connect.com
The mycolactone core structure 2a has been prepared through ring-closing olefin metathesis from diene 3 with exquisite E selectivity. The preparation of diene 3 included a highly …
Number of citations: 15 www.thieme-connect.com

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